N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
Molecular Formula |
C20H16N2O2S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H16N2O2S2/c1-14-7-12-18-19(13-14)25-20(21-18)15-8-10-16(11-9-15)22-26(23,24)17-5-3-2-4-6-17/h2-13,22H,1H3 |
InChI Key |
LSGWCDXVYAOQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenols with carbon disulfide and an oxidizing agent.
Substitution Reaction: The benzothiazole core is then subjected to a substitution reaction with 4-bromoaniline to introduce the phenyl group.
Sulfonation: The final step involves the sulfonation of the phenyl group using benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
- **N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its applications in material science make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
